BenchChemオンラインストアへようこそ!

1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine

Medicinal Chemistry Fragment-Based Drug Discovery ADME Optimization

1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine (CAS 1782038-21-4) is a 1,3-disubstituted cyclopentane diamine building block bearing a primary aminomethyl group at the cyclopentane 3-position and a tertiary N,N-dimethylaminomethyl group at the 1-position. Its molecular formula is C9H20N2 (MW 156.27 g/mol), and it is supplied as a research chemical with certified purity up to 98% (HPLC).

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Cat. No. B11731972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCN(C)CC1CCC(C1)CN
InChIInChI=1S/C9H20N2/c1-11(2)7-9-4-3-8(5-9)6-10/h8-9H,3-7,10H2,1-2H3
InChIKeyPCYPQONGQXKVDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine (CAS 1782038-21-4) and Its Compound Class Context


1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine (CAS 1782038-21-4) is a 1,3-disubstituted cyclopentane diamine building block bearing a primary aminomethyl group at the cyclopentane 3-position and a tertiary N,N-dimethylaminomethyl group at the 1-position . Its molecular formula is C9H20N2 (MW 156.27 g/mol), and it is supplied as a research chemical with certified purity up to 98% (HPLC) . The compound belongs to a broader class of aminomethyl-cycloalkane derivatives that have been extensively patented as gabapentin analogues targeting neurological disorders, including epilepsy, neuropathic pain, and anxiety [1]. Within this class, the 1,3-substitution pattern on the cyclopentane ring distinguishes it from the more common 1,1-geminal isomers and establishes a distinct spatial presentation of the two amino functionalities for downstream derivatization or target engagement [2].

Why a Simple In-Class Replacement Cannot Substitute for 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine in Research and Development


Although multiple cyclopentane-based aminomethyl-dimethylamino compounds exist within the same molecular formula space (C9H20N2, MW 156.27), their regioisomeric configuration dictates fundamentally different molecular properties and synthetic utility. The 1,3-disubstitution pattern of 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine positions the primary amine and the tertiary dimethylamino group on opposite sides of the cyclopentane ring, creating a well-defined inter-nitrogen distance and spatial vector that is not achievable with the geminal 1,1-isomer (CAS 164642-21-1) or the {1-[(dimethylamino)methyl]cyclopentyl}methanamine scaffold (CAS 1247566-89-7) . This spatial separation directly impacts computed LogP (0.923 vs. 1.14 for the 1,1-isomer), rotatable bond count (3 vs. 2), and topological polar surface area (TPSA 29.26 Ų), all of which are critical parameters in fragment-based drug discovery, ADME prediction, and structure-activity relationship (SAR) campaigns . Furthermore, the stereochemical possibilities inherent to the 1,3-disubstituted cyclopentane ring—offering cis/trans diastereomers and, when resolved, enantiomeric pairs—create an additional dimension of structural diversity absent in achiral 1,1-geminal analogs, making the compound a strategically distinct choice for medicinal chemistry programs requiring specific conformational constraints [1].

Quantitative Head-to-Head Differentiation Evidence for 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine vs. Closest Analogs


Regioisomeric Differentiation: 1,3-Disubstitution vs. 1,1-Geminal Disubstitution Alters Computed Lipophilicity (LogP)

The 1,3-disubstituted regioisomer 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine exhibits a computed LogP of 0.923, which is 0.22 log units lower than that of the 1,1-geminal isomer 1-(aminomethyl)-N,N-dimethylcyclopentanamine (CAS 164642-21-1, LogP = 1.14) . This reduced lipophilicity arises from the greater solvent exposure of both polar amine groups when positioned on opposite faces of the cyclopentane ring, rather than clustered at a single carbon center. For medicinal chemistry campaigns targeting CNS or systemic exposure, a LogP difference of ~0.2 units can meaningfully shift predicted membrane permeability and solubility profiles [1].

Medicinal Chemistry Fragment-Based Drug Discovery ADME Optimization

Rotatable Bond Count and Conformational Flexibility: 1,3-Scaffold Offers One Additional Rotatable Bond vs. 1,1-Isomer

The target compound possesses 3 rotatable bonds (two exocyclic C–N bonds plus one C–C bond connecting the dimethylaminomethyl group to the cyclopentane ring), compared to only 2 rotatable bonds for the 1,1-geminal isomer CAS 164642-21-1 . The additional degree of rotational freedom permits the primary aminomethyl group and the tertiary dimethylaminomethyl group to adopt a wider range of relative orientations in solution, which can be exploited in conformational scanning during hit-to-lead optimization. The increased rotatable bond count also raises the effective number of accessible conformers, a parameter of interest in library diversity analysis [1].

Conformational Analysis Scaffold Diversity Molecular Design

Molecular Weight Differentiation: C9 Backbone vs. C8 Backbone of the 1,1-Isomer Provides Distinct Pharmacokinetic Starting Point

1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine possesses a molecular weight of 156.27 g/mol (C9H20N2), compared to 142.24 g/mol (C8H18N2) for the 1,1-geminal isomer CAS 164642-21-1 . This +14 Da difference reflects the formal addition of one methylene (–CH2–) unit in the linker connecting the dimethylamino group to the cyclopentane core. In the context of fragment-based drug discovery, both compounds fall within the 'rule-of-three' fragment space (MW < 300), but the 156 Da target may offer a balanced compromise between fragment-like simplicity and sufficient functional group complexity for productive initial hits [1].

Physicochemical Profiling Lead-Likeness Fragment Metrics

Vendor-Certified Purity: 98% (HPLC) vs. Typical 95% for Closest Analogs

1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine is commercially available at a vendor-certified purity of 98% (HPLC) from Leyan (Product No. 1817228) , whereas the closest 1,1-geminal isomer is routinely supplied at 95% purity (Hit2Lead/ChemBridge, AKSci, and other vendors) . This 3-percentage-point purity differential reduces the burden of pre-synthesis purification and minimizes the risk of confounding impurities in biological assays, particularly in high-throughput screening (HTS) and quantitative SAR campaigns where impurity-driven false positives or potency shifts can compromise data integrity [1].

Procurement Quality Assay Reliability Building Block Standards

Stereochemical Potential: 1,3-Disubstitution Enables Cis/Trans Diastereomerism Absent in 1,1-Geminal Analogs

The 1,3-disubstitution pattern of the target compound creates two stereogenic centers on the cyclopentane ring (C1 and C3), enabling cis and trans diastereomers. While the currently supplied product (CAS 1782038-21-4) is provided as a racemic mixture of unspecified relative stereochemistry, the scaffold architecture is inherently amenable to stereochemical resolution and enantioselective synthesis . This stands in contrast to the 1,1-geminal isomer (CAS 164642-21-1), which is achiral at the cyclopentane substitution center and offers no stereochemical diversity . Stereochemically defined 1,3-disubstituted cyclopentane scaffolds have been successfully employed as conformationally constrained platforms in the development of fatty acid synthase (FASN) inhibitors [1], and the related rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanamine scaffold is commercially catalogued as a versatile small-molecule scaffold for medicinal chemistry .

Stereochemistry Chiral Building Blocks Conformational Restriction

Class-Level Context: Aminomethyl-Cyclopentyl Framework Is Validated in Gabapentinoid Pharmacology with Defined α2δ Binding SAR

The aminomethyl-cyclopentyl scaffold class has been extensively validated through the gabapentinoid drug discovery programs, where compounds bearing an aminomethyl group on a cyclopentane or cyclohexane ring exhibit high-affinity binding to the α2δ subunit of voltage-gated calcium channels. Gabapentin itself binds with an IC50 of approximately 80 nM at this site [1]. Structure-activity relationship (SAR) studies from the Warner-Lambert patent series (WO1999031075A1, EP1047678A1) explicitly claim 1-substituted-1-aminomethyl-cycloalkane derivatives—including cyclopentyl variants bearing dimethyl, methyl, and aminomethyl substituents—as therapeutic agents for epilepsy, pain, anxiety, and neurodegenerative disorders [2]. While the specific target compound has not been individually profiled in published α2δ binding assays, its 1,3-disubstituted cyclopentane architecture with a primary aminomethyl group and a tertiary dimethylamino moiety maps onto the core pharmacophoric elements of this validated target class, providing a rational basis for its selection in CNS-focused screening libraries [3].

Gabapentinoid Pharmacology Calcium Channel α2δ Subunit CNS Drug Discovery

High-Impact Application Scenarios for 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine Based on Evidence


Fragment-Based Screening Library Design Requiring 1,3-Diamine Scaffolds with Controlled LogP

For medicinal chemistry teams constructing fragment libraries that balance aqueous solubility with sufficient lipophilicity for target engagement, 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine offers a computed LogP of 0.923—below the 1.14 LogP of the 1,1-geminal isomer—making it a more hydrophilic starting point for fragment growth . Its MW of 156 Da and TPSA of 29.26 Ų align well with fragment-based screening guidelines (MW < 300, TPSA < 60 Ų), and the 1,3-disubstitution geometry provides two distinct amine handles for parallel derivatization without introducing the steric crowding inherent to geminal scaffolds .

Gabapentinoid CNS-Targeted SAR Exploration Using 1,3-Disubstituted Cyclopentane Cores

Given the established pharmacology of aminomethyl-cycloalkyl derivatives as α2δ calcium channel ligands (gabapentin IC50 ≈ 80 nM), the target compound serves as a rationally selected building block for synthesizing novel gabapentinoid analogs with the 1,3-substitution pattern . The primary amine can be elaborated to carboxylic acid, amide, or heterocyclic moieties while the tertiary dimethylamino group remains available for quaternization or as a solubilizing handle, enabling systematic SAR exploration around the cyclopentane core that is explicitly claimed in the Warner-Lambert patent family (WO1999031075A1) .

Stereochemistry-Dependent Lead Optimization Requiring Cis/Trans Cyclopentane Diastereomers

Programs where the relative orientation of two amino functionalities on a cyclopentane scaffold dictates target binding—such as in the development of fatty acid synthase (FASN) inhibitors utilizing 1,3-disubstituted cyclopentane derivatives —can leverage the inherent stereochemical potential of the target compound. Unlike achiral 1,1-geminal analogs (CAS 164642-21-1, stereochemistry = ACHIRAL), the 1,3-scaffold permits resolution into cis and trans diastereomers, each presenting a distinct 3D pharmacophore that can be matched to complementary binding site topologies .

High-Purity Building Block Procurement for HTS and Quantitative Bioassay Campaigns

For screening laboratories requiring building blocks with minimal impurity profiles to avoid assay interference, the 98% certified purity (HPLC) of 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine from Leyan provides a 3-percentage-point advantage over the typical 95% purity specification of the closest 1,1-geminal isomer . This purity differential is especially relevant in high-throughput screening (HTS) where even low-level impurities can generate false positives or antagonize target activity, and in quantitative biochemical assays where precise concentration-response relationships are essential [1].

Quote Request

Request a Quote for 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.